Product packaging for 3-Allyloxy-1,2-propanediol(Cat. No.:CAS No. 123-34-2)

3-Allyloxy-1,2-propanediol

Cat. No.: B054475
CAS No.: 123-34-2
M. Wt: 132.16 g/mol
InChI Key: PAKCOSURAUIXFG-UHFFFAOYSA-N
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Description

3-Allyloxy-1,2-propanediol is a versatile bifunctional chemical building block of significant interest in synthetic organic chemistry and polymer science. Its structure incorporates both a reactive allyl ether group and two hydroxyl groups, making it a valuable monomer and precursor. The primary research application of this compound lies in its use as a cross-linking agent and a hydrophilic spacer in the synthesis of polymers, particularly hydrogels and dendrimers. The allyl group readily participates in free radical polymerization and thiol-ene "click" chemistry reactions, allowing for the formation of stable, covalently cross-linked networks. Meanwhile, the propanediol backbone provides hydrophilicity and sites for further chemical modification, such as esterification or etherification. Researchers utilize this compound to develop advanced materials with tailored properties for applications including drug delivery systems, where controlled release is paramount, and in the creation of biocompatible scaffolds for tissue engineering. Its mechanism of action is defined by its dual functionality: the allyloxy group acts as a polymerization site or a handle for thiol-ene coupling, while the diol moiety modulates the material's physical properties (e.g., swelling behavior, mechanical strength) and offers additional conjugation points. This combination makes it an indispensable reagent for designing novel macromolecular architectures with precise functionality.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B054475 3-Allyloxy-1,2-propanediol CAS No. 123-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enoxypropane-1,2-diol
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InChI

InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2
Source PubChem
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InChI Key

PAKCOSURAUIXFG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID4044375
Record name Glycerol 1-allylether
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Molecular Weight

132.16 g/mol
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Physical Description

Liquid
Record name 1,2-Propanediol, 3-(2-propen-1-yloxy)-
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CAS No.

123-34-2
Record name 3-(Allyloxy)-1,2-propanediol
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Record name Glyceryl allyl ether
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Record name Ether, allyl glyceryl
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Record name 1,2-Propanediol, 3-(2-propen-1-yloxy)-
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Record name Glycerol 1-allylether
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Record name 3-(allyloxy)propane-1,2-diol
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Record name GLYCERYL ALLYL ETHER
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Synthetic Methodologies and Advanced Reaction Chemistry of 3 Allyloxy 1,2 Propanediol

Modern Synthetic Routes to 3-Allyloxy-1,2-propanediol

Acid-Catalyzed Hydrolysis of Allyl Glycidyl (B131873) Ether

A primary and straightforward method for the synthesis of this compound is the acid-catalyzed hydrolysis of allyl glycidyl ether. prepchem.comoecd.org This reaction involves the opening of the epoxide ring of allyl glycidyl ether by water in the presence of an acid catalyst.

A typical laboratory-scale synthesis involves heating a mixture of allyl glycidyl ether and water with a catalytic amount of a strong acid, such as perchloric acid (HClO₄). prepchem.com The reaction proceeds by protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by water. The attack occurs at the less sterically hindered primary carbon of the epoxide, leading to the formation of this compound.

Reaction Parameters for Acid-Catalyzed Hydrolysis of Allyl Glycidyl Ether

Parameter Value
Reactant Allyl glycidyl ether
Reagent Water
Catalyst 70% aqueous HClO₄
Temperature 80°C
Reaction Time 12 hours

This table summarizes the typical reaction conditions for the synthesis of this compound via acid-catalyzed hydrolysis of allyl glycidyl ether. prepchem.com

The main hydrolysis product is this compound, also referred to as 3-allyloxy-1,2-dihydroxy propane (B168953). oecd.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography. After the reaction is complete, the mixture is neutralized, and the product is isolated and purified, typically by distillation under reduced pressure. prepchem.com

Stereoselective Synthesis of Enantiomeric Forms: (S)- and (R)-3-Allyloxy-1,2-propanediol

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of stereoselective synthetic routes to (S)- and (R)-3-allyloxy-1,2-propanediol. colab.wsresearchgate.net These methods often employ biocatalysts to achieve high levels of enantioselectivity. A multi-step strategy starting from racemic (RS)-3-allyloxy-1,2-propanediol has been successfully developed to obtain both enantiomers. colab.wsresearchgate.net

Chemoenzymatic strategies combine chemical reactions with biocatalytic steps to synthesize chiral molecules. In the synthesis of enantiomeric this compound, a key chemical step is the oxidation of an intermediate, 1-benzoyloxy-3-allyloxypropan-2-ol, to 1-benzoyloxy-3-allyloxy-2-propanone using pyridinium (B92312) chlorochromate (PCC). colab.wsresearchgate.net The subsequent stereoselective transformations are then carried out using biocatalysts. colab.wsresearchgate.net

Enzymatic regioselective acylation is a powerful tool in chiral synthesis. colab.wsresearchgate.net Lipases are commonly used enzymes for this purpose. For instance, the regioselective benzoylation of this compound can be achieved with high yield. acs.orgnih.gov In a broader context, lipases from different sources have been studied for the regioselective debenzoylation of diol dibenzoates, which can afford monoesters with high regioselectivity. researchgate.netresearchgate.net For example, Pseudomonas cepacia lipase (B570770) has been shown to be effective in the debenzoylation of 1,2-propanediol dibenzoate. researchgate.netresearchgate.net

The asymmetric bioreduction of prochiral ketones is a key step in the synthesis of chiral alcohols. colab.wsresearchgate.net In the synthesis of (S)- and (R)-3-allyloxy-1,2-propanediol, the prochiral ketone, 1-benzoyloxy-3-allyloxy-2-propanone, is reduced using a biocatalyst. colab.wsresearchgate.net Glycerol (B35011) dehydrogenase is an example of an enzyme used for the reduction of α-hydroxy ketones. acs.org Baker's yeast is another commonly used biocatalyst for the asymmetric reduction of ketones. acs.org

Enzymatic alcoholysis is another valuable method employed in the stereoselective synthesis of this compound. colab.wsresearchgate.net This process often involves the use of lipases to catalyze the alcoholysis of an ester. For example, the lipase-catalyzed alcoholysis of diol dibenzoates with an alcohol like 1-octanol (B28484) has been studied. researchgate.netresearchgate.net Specifically, Pseudomonas cepacia lipase absorbed onto celite has been used for the debenzoylation of 1,2-propanediol dibenzoate, yielding the (R)-2-benzoyl ester with 82% enantiomeric excess (ee). researchgate.netresearchgate.net

Enzymatic Reactions in the Synthesis of Chiral this compound

Reaction Type Enzyme/Biocatalyst Substrate Product
Regioselective Acylation Lipase (RS)-3-Allyloxy-1,2-propanediol 1-Benzoyloxy-3-allyloxypropan-2-ol
Asymmetric Bioreduction Glycerol Dehydrogenase / Baker's Yeast 1-Benzoyloxy-3-allyloxy-2-propanone (S)- or (R)-1-Benzoyloxy-3-allyloxypropan-2-ol

This table provides an overview of the enzymatic reactions used in the stereoselective synthesis of the enantiomers of this compound. colab.wsresearchgate.netresearchgate.netacs.orgacs.org

Utilization as a Latent Heterofunctional Initiator in Polymer Synthesis

This compound, also known as glycerol α-monoallyl ether, serves as a versatile latent heterofunctional initiator in the synthesis of complex polymer architectures. acs.orgnih.gov Its structure contains two distinct types of functional groups: a pair of hydroxyl (-OH) groups and an allyl (CH₂=CH-CH₂-) group. This unique combination allows for a sequential and controlled polymerization process. acs.orgnih.gov

The diol functionality can initiate the anionic ring-opening polymerization (AROP) of cyclic monomers like ethylene (B1197577) oxide. acs.orgnih.gov In a typical process, the hydroxyl groups are partially deprotonated with a strong base, such as diphenylmethyl potassium (DPMK), to create initiating sites. nih.gov This allows for the growth of polymer chains, for instance, poly(ethylene oxide) (PEO), from the diol core. acs.org

Crucially, the allyl group remains unreacted during this initial polymerization step, acting as a "latent" or dormant functional site. acs.org This allows for the synthesis of α-allyl,ω,ω′-bishydroxy- heterofunctional polymers. acs.org This dormant allyl group can then be chemically modified in a subsequent step to initiate a second, different polymerization or to introduce other functionalities. acs.orgnih.gov

A notable application is in the divergent synthesis of Janus-type dendrimer-like polymers. acs.org In this methodology, the two hydroxyl groups of this compound initiate the growth of the first dendron. acs.org Afterward, the preserved allyl group at the core is transformed, for example, through osmylation to create two new hydroxyl groups. These new sites then initiate the growth of the second, distinct dendron, leading to a Janus particle with two different faces. acs.orgnih.gov This strategy enables the creation of large, complex macromolecules with precisely controlled, orthogonally functionalized surfaces. acs.org

Mechanistic Investigations of this compound Chemical Transformations

Reactivity Profile of Allylic and Hydroxyl Functional Groups

This compound possesses two primary reactive sites: the vicinal diol on the propane backbone and the carbon-carbon double bond of the allyl ether group. sigmaaldrich.comhaihangchem.com This dual functionality allows it to act as a multifunctional monomer and building block in organic synthesis. sigmaaldrich.comcymitquimica.com

The two hydroxyl groups are nucleophilic and can participate in reactions typical of alcohols, such as etherification, esterification, and reactions with isocyanates. haihangchem.comcymitquimica.com Their proximity also allows for the formation of cyclic structures, such as ketals and acetals, with appropriate reagents. The hydroxyl groups contribute to the compound's water solubility and its ability to engage in hydrogen bonding. sigmaaldrich.comcymitquimica.com

The allylic double bond offers a site for electrophilic addition and radical reactions. sigmaaldrich.comhaihangchem.com It can readily undergo polymerization through free-radical mechanisms or participate in thiol-ene reactions. sigmaaldrich.com This double bond can also be the target of oxidation to form an epoxide (yielding glycidyl allyl ether) or dihydroxylation to form a triol. acs.orgresearchgate.net The orthogonality of these functional groups is key to its use in complex syntheses, where one group can be reacted selectively while the other remains intact for subsequent transformations. acs.orgnih.gov

Participation in Etherification and Derivatization Reactions

The hydroxyl groups of this compound are primary sites for etherification and various derivatization reactions. These reactions are fundamental to modifying the compound's properties or incorporating it into larger molecular structures.

Etherification can be achieved by reacting the diol with alkyl halides in the presence of a base (Williamson ether synthesis). nih.gov This allows for the introduction of additional alkyl or functionalized groups. For instance, reaction with allyl chloride can be used to introduce further allyl groups, which can serve as branching points in polymer synthesis. acs.org

Derivatization often involves the conversion of the hydroxyl groups into other functional moieties. A common transformation is esterification, where the diol reacts with carboxylic acids, acid chlorides, or anhydrides to form esters. researchgate.net This is a standard method for attaching various side chains or for protecting the hydroxyl groups during other chemical modifications. For example, regioselective acylation has been used in the enzymatic synthesis of chiral derivatives of this compound. researchgate.net These derivatization reactions are crucial for creating precursors for more complex molecules and polymers. cymitquimica.com

Oxidation and Reduction Pathways in Organic Synthesis

The distinct functional groups of this compound allow for specific oxidation and reduction reactions, expanding its synthetic utility.

Oxidation: The primary and secondary hydroxyl groups can be oxidized to yield aldehydes or ketones. researchgate.net For example, the oxidation of a related derivative, 1-benzoyloxy-3-allyloxypropan-2-ol, using pyridinium chlorochromate (PCC) yields the corresponding ketone, 1-benzoyloxy-3-allyloxy-2-propanone. researchgate.net The allylic double bond can also be oxidized. A common reaction is epoxidation, often using a peroxy acid like meta-chloroperbenzoic acid (m-CPBA), to convert the allyl group into an oxirane ring, forming 3-(oxiran-2-ylmethoxy)propane-1,2-diol. researchgate.net Alternatively, dihydroxylation of the double bond, for instance using osmium tetroxide (OsO₄), transforms the allyl group into a diol, creating a new set of hydroxyl groups for further reaction. acs.org

Reduction: While the hydroxyl and ether groups are generally stable to common reducing agents, the double bond of the allyl group can be reduced. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), can saturate the double bond to yield 3-propoxypropane-1,2-diol. This selective reduction allows for the removal of the reactive allyl functionality when it is no longer needed in a synthetic sequence.

Reaction TypeFunctional GroupReagent ExampleProduct Functional Group
Oxidation Secondary HydroxylPyridinium chlorochromate (PCC)Ketone
Oxidation Allyl Double Bondmeta-Chloroperbenzoic acid (m-CPBA)Epoxide (Oxirane)
Oxidation Allyl Double BondOsmium tetroxide (OsO₄)Diol
Reduction Allyl Double BondH₂ / Pd/CPropyl Group

Nucleophilic Substitution Reactivity

The hydroxyl groups of this compound can act as nucleophiles. As alcohols, they can attack electrophilic centers. bits-pilani.ac.in For example, in the presence of a base, the hydroxyl groups are deprotonated to form more potent alkoxide nucleophiles. These alkoxides can then react with alkyl halides or other substrates bearing a good leaving group in a classic Sₙ2 reaction to form new ether linkages. nih.govbits-pilani.ac.in This reactivity is fundamental to its role as an initiator in anionic ring-opening polymerization, where the alkoxide attacks the electrophilic carbon of a cyclic ether like ethylene oxide. acs.orgnih.gov

Furthermore, the entire molecule can be synthesized via a nucleophilic substitution reaction. One common preparative route involves the reaction of allyl glycidyl ether with water under acidic catalysis. prepchem.com In this mechanism, water acts as the nucleophile, attacking one of the epoxide carbons (promoted by acid catalysis) to open the ring and form the 1,2-diol. Another route involves the reaction of glycerol with an allyl halide, where the glycerol acts as the nucleophile.

Polymerization and Copolymerization Principles of this compound

This compound is a valuable monomer for creating functional polymers due to its dual reactivity. sigmaaldrich.comhaihangchem.com The allyl group and the diol functionality enable its participation in various polymerization and copolymerization schemes. sigmaaldrich.comrsc.org

The allyl double bond allows the monomer to be incorporated into polymer chains via free-radical polymerization. sigmaaldrich.comrsc.org It can be copolymerized with other vinyl monomers, such as N-isopropylacrylamide or acrylates, using a radical initiator like azobisisobutyronitrile (AIBN). haihangchem.comrsc.orgresearchgate.net This process has been used to graft copolymers onto the surface of magnetic nanoparticles, creating functional nano-adsorbents for applications like drug delivery. rsc.orgrsc.orgrsc.org

The hydroxyl groups provide another route for polymerization. They can act as chain extenders or cross-linkers in the synthesis of polyesters and polyurethanes by reacting with diacids or diisocyanates, respectively. haihangchem.com This allows this compound to be integrated into the backbone of condensation polymers, introducing pendant allyl groups along the polymer chain. haihangchem.com These pendant groups can then be used for subsequent cross-linking (curing) via UV radiation, peroxides, or sulfur, which is particularly useful in the production of coatings and resins. haihangchem.com

This ability to participate in both radical and condensation polymerization makes this compound a versatile comonomer for designing polymers with tailored properties, such as thermosensitivity, hydrophilicity, and cross-linking capabilities. rsc.orgresearchgate.net

Free Radical Polymerization Kinetics and Mechanisms

This compound can be incorporated into polymer chains via free radical polymerization, typically as a comonomer. sigmaaldrich.com This process is initiated by the thermal decomposition of an initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which generates free radicals. These radicals then attack the vinyl group of a monomer, initiating a chain reaction.

In the context of this compound, it is often used in free-radical graft copolymerization to modify surfaces. nanomedicine-rj.comrsc.org For instance, it has been copolymerized with monomers like N-isopropylacrylamide or n-vinylcaprolactam (B1216875) onto magnetic nanoparticles. nanomedicine-rj.comrsc.org The mechanism involves the AIBN initiator generating radicals that react with the comonomers. The propagation step involves the sequential addition of monomer units, including this compound, to the growing polymer chain, which becomes covalently grafted onto the nanoparticle surface. rsc.orgrsc.org The kinetics of such reactions are influenced by temperature and reactant concentrations; a typical reaction might proceed at 65-75°C for 7-8 hours under an inert nitrogen atmosphere to ensure the polymerization process goes to completion. nanomedicine-rj.comrsc.org

Thiol-Ene Click Chemistry in Macromolecular Architectures

The allyl group in this compound is highly susceptible to thiol-ene "click" reactions. sigmaaldrich.com This reaction involves the radical-mediated addition of a thiol (R-SH) across the carbon-carbon double bond of the allyl group. It is known for its high efficiency, specificity, and favorable reaction conditions, often proceeding under mild, photocatalytic initiation. acs.org

A notable application is the photocatalytic radical thiol-ene reaction between this compound and N-acetyl-L-cysteine. acs.org This reaction is used to selectively form carbon-sulfur bonds, which is valuable for bioconjugation in aqueous solutions at physiological pH. acs.org The kinetics of this reaction have been studied using conjugated microporous polymer nanoparticle (CMP NP) photocatalysts, demonstrating rapid conversion. acs.org The reaction proceeds via an anti-Markovnikov addition mechanism, where the thiol radical adds to the terminal carbon of the allyl group, followed by hydrogen abstraction from another thiol molecule to propagate the chain.

Table 1: Kinetic Data for Photocatalytic Thiol-Ene Reaction of this compound (9) and N-acetyl-l-cysteine (8) Data sourced from a study on photoredox catalysis by PDMA-grafted CMP NPs in phosphate (B84403) buffer. acs.org

CatalystReaction Rate (M s⁻¹)
CMP-22-PDMA9.65 × 10⁻⁶
CMP-40-PDMA9.31 × 10⁻⁶
CMP-55-PDMA7.92 × 10⁻⁶
CMP-0 (unmodified)1.04 × 10⁻⁶

Anionic Ring-Opening Polymerization (AROP) Initiated by this compound

The hydroxyl groups of this compound allow it to function as an initiator in anionic ring-opening polymerization (AROP), particularly for cyclic monomers like epoxides and lactones. researchgate.netresearchgate.net In this mechanism, a strong base is used to deprotonate the hydroxyl groups of the diol, creating a more nucleophilic alkoxide species. This in-situ-formed initiator then attacks the strained ring of a monomer, leading to ring-opening and the beginning of polymer chain propagation. researchgate.net

This process is analogous to the industrially significant AROP of propylene (B89431) oxide, where polyols such as glycerol or 1,2-propylene glycol are used as "starters" in the presence of a catalyst like potassium hydroxide (B78521) (KOH). researchgate.net Each hydroxyl group on the this compound molecule can potentially initiate a polymer chain, allowing for the synthesis of well-defined, star-shaped, or branched polyethers while retaining the allyl group for subsequent modifications. The resulting polymer chain is covalently bound to the initiator molecule. researchgate.net

Surface Graft Copolymerization on Nanoparticles

A significant application of this compound is in the surface modification of nanoparticles through graft copolymerization. sigmaaldrich.comnanomedicine-rj.com This technique is used to impart new functionalities, such as thermal sensitivity or specific molecular affinity, to the nanoparticle surface. nanomedicine-rj.comrsc.org A common example is the grafting of a copolymer of this compound and N-isopropylacrylamide (NIPAAm) or n-vinylcaprolactam (NVC) onto iron oxide magnetic nanoparticles (MNPs). nanomedicine-rj.comrsc.org

The process typically involves three main steps:

Synthesis of Nanoparticles : Iron oxide (Fe₃O₄) nanoparticles are synthesized, often via a co-precipitation method. rsc.org

Surface Modification : The nanoparticle surfaces are functionalized with a coupling agent, such as 3-mercaptopropyltrimethoxysilane (MPTMS), which introduces reactive groups. rsc.orgrsc.org

Graft Copolymerization : A free radical copolymerization of this compound and a comonomer is initiated in the presence of the modified nanoparticles. rsc.orgrsc.org The growing polymer chains attach to the functionalized surface, creating a "hairy" or core-shell structure. nanomedicine-rj.comrsc.org The success of the grafting is confirmed using characterization techniques like FT-IR, SEM, TEM, and TGA. rsc.orgresearchgate.net

Table 2: Example Components for Surface Graft Copolymerization onto Modified Magnetic Nanoparticles (MNPs) Data represents a typical synthesis of MNPs@[NIPAAm-co-3-AP]. rsc.orgrsc.org

ComponentRoleRepresentative Quantity
Modified Fe₃O₄ MNPsSubstrate2.0 g
This compoundComonomer4.0 mL
N-isopropylacrylamide (NIPAAm)Thermosensitive Comonomer2.0 g
2,2'-Azobisisobutyronitrile (AIBN)Initiator0.2 g
EthanolSolvent40 mL

Advanced Characterization Techniques for 3 Allyloxy 1,2 Propanediol and Its Derived Materials

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of 3-allyloxy-1,2-propanediol and tracking its transformations during polymerization and material fabrication.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of materials derived from this compound, FTIR is used to verify the incorporation of the monomer and to follow the reactions of its characteristic groups.

The FTIR spectrum of a copolymer synthesized with this compound shows several key absorption bands. rsc.org A broad band around 3427 cm⁻¹ is indicative of the O-H stretching vibrations from the hydroxyl groups. researchgate.netrsc.org The presence of C-H bonds is confirmed by asymmetric stretching vibrations observed at approximately 2934 cm⁻¹. researchgate.netrsc.org Furthermore, the C-O stretching vibrations can be seen around 1405 cm⁻¹ and 933.8 cm⁻¹. researchgate.netrsc.org The band at 1628 cm⁻¹ is related to the plane stretching vibration of the hydroxyl group. researchgate.netrsc.org

When this compound is incorporated into a larger structure, such as being grafted onto modified magnetic nanoparticles, additional peaks corresponding to the other components will also be present. researchgate.netrsc.org For instance, in a composite material containing silica (B1680970), asymmetric stretching of Si-O vibrations would appear around 1098 cm⁻¹. researchgate.netrsc.org Similarly, the presence of iron oxide nanoparticles would be indicated by Fe-O group vibrations at lower frequencies, such as 555 cm⁻¹ and 436.80 cm⁻¹. researchgate.netrsc.org

Table 1: Characteristic FTIR Absorption Bands for a Copolymer Containing this compound.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3427 O-H Stretching
2934 C-H Asymmetric Stretching
1628 O-H Plane Stretching
1405 C-H Stretching
1098 Si-O Asymmetric Stretching
933.8 C-O Stretching
555 Fe-O Stretching
436.80 Fe-O Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the atomic structure of a molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the precise arrangement of atoms in this compound and its derivatives.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The protons of the allyl group, the glycerol (B35011) backbone, and the hydroxyl groups will each have characteristic chemical shifts and splitting patterns.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of different carbon environments. For this compound, one would expect to see distinct signals for the carbons of the allyl group and the three carbons of the propanediol (B1597323) backbone. The chemical shifts of these carbons provide definitive evidence of the compound's structure.

In the synthesis of complex structures like Janus-type dendrimer-like poly(ethylene oxide)s, where this compound acts as an initiator, ¹H NMR is used to monitor the progress of the polymerization and subsequent functionalization steps. nih.gov For example, the disappearance of a specific signal, such as the double peak of geminal methyl protons at 1.39 ppm, can indicate the quantitative deprotection of ketal groups, confirming the successful modification of the polymer's surface. nih.gov

Table 2: Predicted NMR Data for this compound.

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H Varies for different protons -
¹³C Varies for different carbons -

Thermal Properties and Stability Assessment

The thermal behavior of materials derived from this compound is critical for determining their processing parameters and service temperature limits.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. For copolymers containing this compound, TGA curves reveal a multi-step degradation process. rsc.org

In a study of a copolymer grafted onto magnetic nanoparticles, an initial weight loss of about 5% up to 100°C was attributed to the evaporation of surface water. rsc.org A significant weight loss of 46% occurred at around 300°C, corresponding to the decomposition of the grafted polymeric matrix. rsc.org Further weight loss between 300°C and 550°C was due to the decomposition of the organic part of the polymer and the desorption of the chemically immobilized polymeric matrix. rsc.org The material showed no further weight loss from 550°C up to 750°C, with a total weight loss of 69.57%. rsc.org

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. This technique can identify the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a polymer.

For a copolymer of styrene (B11656) and a derivative of this compound (AGC), the glass transition temperature was observed at 72.21°C. nih.gov After silane (B1218182) functionalization, the Tg increased to 79.63°C, and upon crosslinking, it further rose to 92.4°C, indicating a more rigid structure. nih.gov In another example, a tri-arm block copolymer synthesized using a related initiator showed two distinct glass transition temperatures at -22.02°C and 86.55°C, corresponding to the different polymer blocks. researchgate.net

Morphological and Elemental Characterization

Understanding the surface morphology and elemental composition of materials derived from this compound is essential for many applications, particularly in areas like chromatography and drug delivery.

Scanning Electron Microscopy (SEM) is often employed to visualize the surface structure of these materials. For instance, in the development of ion-exchange membranes, SEM analysis of cellulose (B213188) fibers grafted with polymers containing this compound revealed that the surface structure had a significant impact on the membrane's performance. diva-portal.org The images can show the degree of fibrousness and how it might affect mass transport properties. diva-portal.org

Elemental analysis, such as CHN analysis, is used to determine the elemental composition of the synthesized materials. In the case of a copolymer of N-isopropylacrylamide and this compound grafted onto magnetic nanoparticles, an increase in the percentage of carbon, hydrogen, and nitrogen after polymerization confirmed the successful grafting of the monomers. rsc.orgrsc.org

Table 3: Elemental Analysis of a Copolymer Grafted onto Magnetic Nanoparticles.

Sample C (%) H (%) N (%)
MNPs with silica layer (TEOS) 0.11 0.42 0.06
Modified MNPs with 3-mercaptopropyltrimethoxysilane 14.5 3.2 0.3
MNPs@AP@NIPAAm 32.5 5.8 3.5

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. In the context of materials derived from this compound, SEM is instrumental in examining the structure of polymers and nanocomposites.

For instance, in the synthesis of a nano-sorbent, a polymer of [N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol] was grafted onto modified magnetic nanoparticles. researchgate.netrsc.org SEM analysis of this material, referred to as MNPs@AP@NIPAAm, revealed spherical agglomerated nanoparticles with a diameter greater than 100 nm and confirmed a uniform agglomerated surface. rsc.org Similarly, another study involving the surface grafting of n-vinylcaprolactam (B1216875) and 3-allyloxy-1,2-propandiol onto modified magnetic nanoparticles used SEM to observe spherical agglomerated nanoparticles with a diameter below 50 nm and an ununiformed porous surface. nanomedicine-rj.com

The technique has also been applied to characterize molecularly imprinted polymers (MIPs) for specific applications. For example, a MIP designed for the selective extraction of ribavirin, which utilized this compound as a functional monomer, was characterized by SEM. researchgate.net Likewise, a thermosensitive molecularly imprinted polymer for sumatriptan (B127528) succinate (B1194679), also synthesized using this compound, was evaluated by SEM. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, offering detailed insights into the internal structure of materials. This technique is particularly valuable for characterizing nanoparticles and their composites.

In the study of the MNPs@AP@NIPAAm nano-composite, TEM images showed that the synthesized material was completely spherical. rsc.org This confirmed the successful formation of the core-shell structure. The use of TEM, in conjunction with other techniques, was crucial in the characterization of this novel polymer nano-sorbent. researchgate.netrsc.org

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This information is vital for confirming the successful synthesis and purity of a compound.

For the synthesized co-polymer MNPs@AP@NIPAAm, elemental analysis was performed. rsc.org The results, presented in Table 1, showed an increase in the percentage of C, H, and N after the polymerization of the magnetic nanoparticles, which confirmed that the monomers, including this compound, were grafted successfully. rsc.org

Table 1: Elemental Analysis Data for MNPs@AP@NIPAAm
ElementPercentage (%)
Carbon (C)Increased post-polymerization
Hydrogen (H)Increased post-polymerization
Nitrogen (N)Increased post-polymerization
Source: Data synthesized from textual description in reference rsc.org

Elemental analysis was also a key characterization method for other materials derived from this compound, such as a nano-adsorbent for ceftriaxone (B1232239) delivery and a thermosensitive molecularly imprinted polymer for sumatriptan succinate. nanomedicine-rj.comresearchgate.net

Advanced Chromatographic and Electrophoretic Separations

Chromatographic and electrophoretic techniques are essential for the separation, identification, and quantification of this compound and its derivatives, as well as for analyzing their presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating components of a mixture. In the context of this compound, HPLC is employed to monitor reactions and determine the concentration of analytes.

For example, the adsorption and delivery of ceftazidime (B193861) using the MNPs@AP@NIPAAm nano-adsorbent were measured by HPLC. rsc.org The analysis was performed using an Agilent HPLC 1200 series with a UV/Vis detector and a Zorbax Extend C18 column. rsc.orgrsc.org Similarly, the determination of sumatriptan succinate in human urine and plasma samples was carried out using HPLC after selective extraction by a molecularly imprinted polymer synthesized with this compound. researchgate.net

The analysis of ceftriaxone in biological fluids, after extraction using modified magnetic nanoparticles containing 3-allyloxy-1,2-propandiol, is also commonly performed using HPLC with a UV detector. nanomedicine-rj.com Furthermore, HPLC is a standard method for analyzing various drugs in biological samples, often in conjunction with molecularly imprinted polymer-based solid-phase extraction. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds.

The purity of this compound itself can be determined by gas chromatography, with some suppliers specifying a purity of ≥99.0% (GC). vwr.comavantorsciences.com While direct GC analysis of highly polar compounds like this compound can be challenging due to potential interactions within the GC system, derivatization can be employed to improve volatility and peak shape. psu.edu The NIST Chemistry WebBook provides mass spectrum data for this compound obtained by electron ionization, a common ionization method in GC/MS. nist.govnih.gov

The analysis of related compounds, such as 3-monochloro-1,2-propanediol (3-MCPD), often relies on GC-based methods, although challenges like peak broadening and ghost peaks have been noted with underivatized analysis. psu.edu

Liquid Chromatography-Mass Spectrometry (LC/MS, LC/MS/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) and its tandem version (LC/MS/MS) are highly sensitive and selective techniques used for the analysis of a wide range of compounds, including those that are not amenable to GC/MS.

LC/MS and LC/MS/MS are among the methods used for the analysis of drugs like ceftazidime in biological samples. rsc.orgrsc.org For the analysis of fatty acid esters of 3-chloro-1,2-propanediol (B139630) (a related compound), a direct analytical method using LC-MS/MS has been developed. nih.gov This method allows for the quantification of various monoesters and diesters in edible oils with low limits of quantification. nih.gov

In pharmacokinetic studies, LC-MS/MS is a valuable tool for measuring drug concentrations in biological fluids like cerebrospinal fluid. For instance, the quantification of morphine and clonidine (B47849) in human plasma for neonatal pharmacokinetic analysis has been achieved using LC-MS/MS following solid-phase extraction. mdpi.com

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) stands out as a powerful analytical tool for the separation and characterization of this compound and its derivatives, particularly in the context of polymers and functional materials. researchgate.net This high-resolution separation technique is valued for its rapid analysis times, high efficiency, and minimal consumption of samples and reagents. oup.com

For glycerol-based polyols and related compounds, which may lack a UV-absorbing chromophore or a charge, derivatization is a common prerequisite for CE analysis. nih.gov A typical approach involves converting the terminal hydroxyl groups into chargeable and UV-active moieties. For instance, reacting the polyols with phthalic anhydride (B1165640) (PhAH) introduces a carboxyl group that is ionized in a suitable buffer, allowing the molecule to migrate in an electric field and be detected by a UV detector. nih.govresearchgate.net

Research has demonstrated the successful use of Capillary Zone Electrophoresis (CZE) for analyzing glycerin-based polyols with average molar masses up to 6000 Da. nih.gov In these studies, separations are often performed using a borate (B1201080) buffer, sometimes mixed with an organic solvent like acetonitrile (B52724) to optimize resolution. nih.govresearchgate.net A key finding is the establishment of an approximately linear relationship between the reciprocal of the effective mobility and the degree of polymerization of the glycerin-based polyols. nih.gov This relationship allows CE to be used for determining the molar mass distribution and polydispersity of technical polyol samples. nih.gov

Furthermore, CE is effective in identifying and quantifying impurities, such as mono- and difunctional byproducts, in trifunctional polyol products. nih.govresearchgate.net By carefully selecting the background electrolyte (BGE), such as one containing sodium dodecyl sulfate (B86663) (SDS), it is possible to separate components based on the number of end-groups, providing detailed information on sample purity. nih.gov The technique has also been cited as a method for the analysis of complex biological fluids in studies involving polymers synthesized from this compound, highlighting its versatility. rsc.org

The table below summarizes typical conditions used in the capillary electrophoresis of glycerol derivatives, which are structurally related to this compound.

Table 1: Capillary Electrophoresis Conditions for Glycerol Derivatives

Analyte Type Derivatization Agent Background Electrolyte (BGE) Detection Application Reference
Glycerin-based polyols Phthalic Anhydride (PhAH) 50% (v/v) acetonitrile in 10 mM sodium tetraborate UV absorption at 220 nm Molar mass distribution, Polydispersity nih.govresearchgate.net
Glycerin-based polyols Phthalic Anhydride (PhAH) 10 mM SDS and 25% (v/v) acetonitrile in borate buffer UV absorption Separation of mono- and difunctional byproducts nih.gov
Guaiacyl glycerol diastereomers None (native charge) Borate buffer (pH 10.01) with HP-β-CD as chiral selector Photodiode array Chiral separation oup.com

Colloidal and Magnetic Characterization

Zeta Potential Analysis for Surface Charge and Stability

Zeta potential analysis is a critical technique for characterizing the surface charge and predicting the colloidal stability of nanoparticles functionalized with this compound or its derivatives. The magnitude of the zeta potential provides an indication of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion.

In the development of nanocomposites, such as magnetic nanoparticles grafted with a copolymer of N-isopropylacrylamide and this compound (MNPs@AP@NIPAAm), zeta potential measurements are integral to understanding the material's behavior in different environments. rsc.orgrsc.org For instance, one study found that the surface charge of these specific nanoparticles was zero at a pH of 7.12, a point known as the isoelectric point. rsc.org At pH values below this point, the surface would be positively charged, and above it, negatively charged, significantly influencing interactions with biological molecules and media.

The functionalization of nanoparticle surfaces directly impacts their zeta potential. Studies on polyglycerol-functionalized detonation nanodiamonds (PG-DNP-Colloid) have shown that the coating reduces the positive zeta potential compared to the unmodified nanodiamonds. acs.orgresearchgate.net This modification, however, can enhance stability through steric repulsion, demonstrating that electrostatic repulsion is not the only mechanism for achieving stable colloidal dispersions. researchgate.net The stability of such systems is often a complex interplay between electrostatic and steric forces. researchgate.net

The surrounding medium, particularly its pH and ionic strength, profoundly affects the zeta potential. harvard.edu Increasing the ionic strength of a suspension compresses the electrical double layer around the particles, leading to a decrease in the magnitude of the zeta potential. acs.orgresearchgate.net This effect is crucial for controlling the aggregation and dispersion of nanoparticles in various formulations.

Table 2: Zeta Potential of Nanomaterials Functionalized with Glycerol Derivatives

Material Functionalization Medium/Conditions Zeta Potential (mV) Significance Reference
Magnetic Nanoparticles Poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol] pH = 7.12 0 Indicates the isoelectric point of the nanocomposite. rsc.org
Detonation Nanodiamonds (DNP) Polyglycerol (PG) Low ionic strength (~1.0 x 10⁻⁷ M) +25 Lower than bare DNP (+45 mV), showing the effect of functionalization. acs.orgresearchgate.net
Detonation Nanodiamonds (DNP) Polyglycerol (PG) High ionic strength (1.0 x 10⁻² M) ~+10 Shows the effect of increased ionic strength screening surface charges. acs.orgresearchgate.net

Vibrating Sample Magnetometry (VSM) for Magnetic Nanocomposites

Vibrating Sample Magnetometry (VSM) is an essential technique for quantifying the magnetic properties of nanocomposites incorporating this compound. lakeshore.comstanfordmagnets.com This method is used to measure the magnetic moment of a material as a function of an applied magnetic field, generating a hysteresis loop from which key parameters like saturation magnetization (Ms), remanence, and coercivity can be determined. plos.org

Despite the reduction in Ms, the functionalized nanoparticles often retain their most crucial magnetic characteristic for biomedical applications: superparamagnetism. plos.orgueg.br VSM data confirms this behavior through hysteresis loops that show near-zero remanence and coercivity. plos.org This means that the nanoparticles are magnetic only in the presence of an external magnetic field and show no residual magnetism once the field is removed, which is vital for preventing aggregation in physiological environments.

The data below illustrates the effect of surface functionalization on the magnetic properties of iron oxide nanoparticles.

Table 3: VSM Data for Magnetic Nanoparticles Functionalized with Glycerol Derivatives

Magnetic Core Functionalization Layer Saturation Magnetization (Ms) of Bare Core (emu/g) Saturation Magnetization (Ms) of Functionalized NP (emu/g) Key Finding Reference
Fe₃O₄ None (bare) 59.12 N/A Baseline measurement. plos.org
Fe₃O₄ Glycine, Pluronic, Cinnamaldehyde 59.12 50.97 Decrease in Ms due to multi-layer organic coating. plos.org
Fe₃O₄ Functionalized Glycerol 62 Not specified, but presence of organic matter confirmed. VSM confirms coating on magnetic particles. ueg.br
Fe₃O₄@SiO₂ Glycerol-Cu(II) Complex ~65 (for Fe₃O₄) ~48 Significant reduction in Ms after coating with silica and glycerol complex. researchgate.net
Fe₃O₄ Hyperbranched Polyglycerol (HPG) 64.84 10.77 Substantial decrease in Ms upon HPG coating. nih.gov

Research on Materials Science Applications of 3 Allyloxy 1,2 Propanediol

Development of Advanced Polymer Systems and Composites

The dual functionality of 3-Allyloxy-1,2-propanediol makes it a valuable building block in the synthesis of complex polymer architectures. The allyl group provides a site for polymerization and post-polymerization modification through reactions like free radical polymerization and thiol-ene additions. Concurrently, the hydroxyl groups enhance hydrophilicity and compatibility with other polymers, contributing to its utility in creating sophisticated materials.

Functional Polymer-Grafted Magnetic Nanoparticles

Researchers have successfully synthesized novel nano-sorbents by grafting a copolymer of N-isopropylacrylamide and this compound onto the surface of modified magnetic nanoparticles. rsc.orgrsc.org This process involves the radical co-polymerization of the monomers onto magnetic nanoparticles previously functionalized with 3-mercaptopropyltrimethoxysilane. rsc.org The resulting polymer-grafted magnetic nanoparticles exhibit enhanced chemical stability and a high capacity for loading therapeutic agents, making them promising candidates for biomedical applications, particularly in targeted drug delivery systems. rsc.org

The synthesis and characterization of these nanoparticles have been thoroughly investigated using various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and thermogravimetric analysis (TGA), confirming the successful grafting of the polymer onto the nanoparticle surface. rsc.org The elemental analysis, for instance, shows a significant increase in the percentage of carbon, hydrogen, and nitrogen after polymerization, corroborating the successful grafting of the monomers. rsc.org

Elemental Analysis of Modified Magnetic Nanoparticles
ElementBefore Polymerization (%)After Polymerization (MNPs@AP@NIPAAm) (%)
C-Increased
H-Increased
N-Increased

Data sourced from elemental analysis confirming the grafting of monomers onto the magnetic nanoparticles. rsc.org

Hyper-Branched Solid Polymer Electrolytes for Energy Storage

In the quest for safer and more efficient energy storage solutions, this compound has been explored in the development of hyper-branched solid polymer electrolytes. Hyper-branched polymers, with their unique three-dimensional, dendritic architectures, offer advantages over their linear counterparts, such as lower viscosity and higher solubility. The synthesis of hyper-branched polyethers can be achieved through methods like ring-opening polymerization of functional cyclic monomers. frontiersin.org

While direct synthesis of hyper-branched polymers from this compound is a complex area of research, the principles of creating hyper-branched structures are relevant. For instance, hyper-branched poly(ethylene oxide) (PEO)-based electrolytes have demonstrated the ability to suppress crystallization, which in turn facilitates the segmental motion of the polymer chains and enhances ionic conductivity at room temperature. osti.gov By creating hierarchical hyper-branched structures, researchers aim to improve ion transport while maintaining mechanical integrity, a critical balance for the practical application of solid polymer electrolytes in lithium-ion batteries. nih.gov These architectures can lead to a significant increase in room-temperature ionic conductivity compared to linear PEO electrolytes of equivalent molecular weight. nih.gov

Biobased Amphiphilic Polyesters: Synthesis and Characterization

Novel biobased amphiphilic polyesters have been synthesized through the polycondensation of 1,4-butanedioic acid (succinic acid) and this compound. acs.orgacs.org This approach combines the principles of green chemistry with advanced polymer design to create functional materials from renewable resources. acs.org The resulting polyesters possess allyl side groups that can be further modified, opening avenues for a wide range of applications. acs.org

Effect of Polycondensation Parameters on Molecular Weight
Parameter VariedEffect on Molecular Weight
TemperatureAdjustable
Catalyst AmountAdjustable
Reaction TimeAdjustable

This table summarizes the controllable parameters in the polycondensation synthesis of biobased polyesters from this compound. acs.orgfigshare.com

The precursor polyesters, bearing allyl side groups, can undergo post-modification to introduce functional groups, thereby creating amphiphilic properties. acs.org A common method for this is the thiol-ene reaction, where a thiol-containing molecule is added across the allyl double bond. acs.org To incorporate carboxylic acid groups, mercaptosuccinic acid is often used. acs.org This modification transforms the polyester (B1180765) into a water-soluble, functional polymer. acs.org The degree of modification and the resulting number of carboxylic acid groups can be controlled by the concentration of mercaptosuccinic acid used in the reaction. acs.org These modified polyesters exhibit surface-active properties in aqueous solutions, as confirmed by interfacial tension measurements, making them suitable for applications such as enzymatically degradable dispersing agents in washing formulations. acs.orgmaastrichtuniversity.nl

Functional Poly(ester-anhydride)s for Controlled Release Systems

The development of functional poly(ester-anhydride)s represents another significant application of this compound, particularly in the field of controlled drug delivery. nih.gov Polyanhydrides are known for their biocompatibility and surface-eroding degradation characteristics, which allow for a controlled and predictable release of encapsulated therapeutic agents. mdpi.com By incorporating ester linkages into the polyanhydride backbone, the degradation rate and, consequently, the drug release profile can be finely tuned. nih.gov

The synthesis of these polymers often involves melt-polycondensation of diacid monomers, sometimes with the use of acetic anhydride (B1165640) to form prepolymers. mdpi.com The inclusion of monomers like this compound would introduce pendant allyl groups, providing sites for further functionalization. This could allow for the attachment of targeting ligands or other molecules to enhance the efficacy of the controlled release system. While specific research on poly(ester-anhydride)s directly synthesized with this compound is emerging, the principles of polyanhydride chemistry suggest a promising avenue for creating advanced, functional biomaterials for controlled release applications. nih.govmdpi.com

Biomedical and Biotechnological Research Applications of 3 Allyloxy 1,2 Propanediol

Advanced Drug Delivery Systems Utilizing 3-Allyloxy-1,2-propanediol-Derived Materials

Materials derived from this compound are at the forefront of research into novel drug delivery systems. The adaptability of this monomer allows for the creation of polymers that can be tailored for specific therapeutic applications, including molecularly imprinted polymers for selective drug adsorption, thermosensitive carriers for controlled release, and nanoparticle-based systems for enhanced bioavailability.

Molecularly Imprinted Polymers (MIPs) for Selective Adsorption and Extraction

Molecularly imprinted polymers are synthetic materials engineered to have binding sites with high selectivity for a specific target molecule. In a notable study, a thermosensitive molecularly imprinted polymer was synthesized using this compound as a functional monomer for the selective extraction and determination of sumatriptan (B127528) succinate (B1194679), a medication used to treat migraines. ptfarm.pl This research highlights the potential of this compound in creating polymers with tailored recognition capabilities.

The efficiency of molecularly imprinted polymers is highly dependent on the optimization of various sorption parameters. These include the molar ratios of the template molecule, functional monomer, and cross-linking agent, as well as the choice of solvent. researchgate.net For the sumatriptan succinate-imprinted polymer, the synthesis involved N-vinyl caprolactam as a thermosensitive monomer and N, N′-methylenebisacrylamide as a cross-linker. ptfarm.pl

Selectivity is a crucial characteristic of MIPs. These polymers are designed to bind a target analyte with higher affinity than other structurally related compounds. researchgate.net The selectivity of the sumatriptan succinate-imprinted polymer was demonstrated by its ability to selectively extract the target drug from complex biological matrices like human urine and plasma. ptfarm.pl While detailed comparative studies with a range of analogous compounds were not extensively reported in the available literature, the successful application in biological samples underscores its selective nature.

No specific data table for optimization of sorption parameters was available in the searched literature.

The interaction between a drug and a molecularly imprinted polymer can be described by various adsorption isotherm models, such as the Langmuir, Freundlich, and Temkin models. These models provide insights into the nature of the adsorption process. For instance, in a study on an imatinib (B729) mesylate-imprinted polymer, the equilibrium adsorption data were analyzed using these models to understand the binding characteristics. ptfarm.pl

Kinetic modeling helps in understanding the rate at which a drug is adsorbed onto the polymer. The pseudo-first-order and pseudo-second-order kinetic models are commonly used to analyze the adsorption kinetics. While the specific isotherm and kinetic modeling data for the sumatriptan succinate-imprinted polymer containing this compound were not detailed in the provided search results, such analyses are fundamental to characterizing the performance of these materials.

No specific data table for adsorption isotherm and kinetic modeling was available in the searched literature.

Thermosensitive Polymer Carriers for Stimuli-Responsive Drug Release

Thermosensitive polymers, which undergo a phase transition at a specific temperature, are highly promising for stimuli-responsive drug release. The incorporation of this compound into these polymers can modulate their properties. A thermosensitive polymer was synthesized by copolymerizing N-vinylcaprolactam (B1216875) and this compound for the controlled release of sumatriptan succinate. ptfarm.pl Another study reported the grafting of a copolymer of N-isopropyl acrylamide (B121943) and this compound onto magnetic nanoparticles for the delivery of the antibiotic ceftazidime (B193861). This system exhibited thermosensitive behavior, which is crucial for controlled drug delivery.

Injectable thermosensitive hydrogels can form a gel depot in situ at body temperature, providing sustained drug release. dntb.gov.ua The drug release from these hydrogels can be triggered by changes in temperature, allowing for on-demand therapy. semanticscholar.orgresearchgate.net

Nanoparticle-Based Adsorbents and Drug Delivery Composites

Nanoparticles offer significant advantages in drug delivery, including improved bioavailability and targeted delivery. mdpi.com this compound has been used as a monomer to synthesize polymer-grafted magnetic nanoparticles. These nano-adsorbents exhibit high chemical stability and are suitable for targeted drug delivery systems, enabling the specific adsorption and extraction of molecules.

In one study, a nano-sorbent was created by grafting a copolymer of N-isopropylacrylamide and this compound onto modified magnetic nanoparticles. This system was investigated for the delivery of ceftazidime in simulated gastric fluids and real biological fluids. The effects of pH, contact time, and temperature on drug adsorption were evaluated, demonstrating the potential of these nanoparticle-based systems in biomedical applications.

Mechanisms of Enhanced Active Pharmaceutical Ingredient Bioavailability

The use of polymer-based carriers, such as those derived from this compound, can enhance the bioavailability of poorly soluble drugs through several mechanisms. Encapsulating a drug within a polymeric nanoparticle can protect it from degradation in the gastrointestinal tract. Furthermore, the nanocarrier can improve the drug's solubility and dissolution rate. The small size of nanoparticles allows for increased interaction with the mucosal layer of the intestine, potentially leading to enhanced absorption. Polymeric carriers can also prolong the residence time of the drug at the absorption site, further increasing its bioavailability. While these are general mechanisms by which polymeric nanocarriers can enhance bioavailability, specific studies detailing these mechanisms for this compound-derived systems were not found in the provided search results.

Biocatalysis and Enzymatic Transformations in Synthesis and Degradation

The application of biocatalysis in the synthesis and modification of this compound and its derivatives represents a significant area of green chemistry. Enzymes, with their high specificity and ability to function under mild reaction conditions, offer sustainable alternatives to conventional chemical methods. Research in this area has primarily focused on the use of enzymes for the stereoselective synthesis of chiral synthons from this compound and exploring the degradation of polymers derived from it.

Regioselective and Enantioselective Enzymatic Reactions

The enzymatic synthesis of optically active forms of this compound has been successfully achieved, demonstrating the power of biocatalysts in producing enantiomerically pure compounds. These chiral diols are valuable building blocks for the synthesis of various pharmaceuticals and other fine chemicals.

A key strategy involves the use of lipases for regioselective acylation, followed by asymmetric bioreduction of the resulting ketone. For instance, the stereoselective synthesis of both (S)- and (R)-3-allyloxy-propane-1,2-diol has been accomplished from the racemic mixture through a series of enzyme-catalyzed steps. This chemoenzymatic route highlights the selective nature of biocatalysts in discriminating between different hydroxyl groups and in stereospecific reductions. The process typically involves the regioselective acylation of the primary hydroxyl group, followed by oxidation to a ketone, and subsequent asymmetric reduction to yield the chiral diol.

The table below summarizes the key enzymatic reactions involved in the synthesis of chiral this compound derivatives.

Reaction TypeEnzyme/BiocatalystSubstrateProductKey Finding
Regioselective AcylationLipase (B570770)(RS)-3-allyloxy-propane-1,2-diol1-benzoyloxy-3-allyloxypropan-2-olThe enzyme selectively acylates the primary hydroxyl group.
Asymmetric BioreductionBiocatalyst1-benzoyloxy-3-allyloxy-2-propanoneChiral 1-benzoyloxy-3-allyloxypropan-2-olThe prochiral ketone is reduced to a specific enantiomer of the alcohol.
Enzymatic AlcoholysisLipaseChiral 1-benzoyloxy-3-allyloxypropan-2-ol(S)- or (R)-3-allyloxy-propane-1,2-diolThe protecting group is removed under mild enzymatic conditions to yield the final chiral diol.

These enzymatic methods provide an efficient pathway to enantiomerically pure (S)- and (R)-3-allyloxy-propane-1,2-diol, which are valuable synthons in organic synthesis.

Enzymatic Degradation Studies of this compound-Derived Polymers

While the synthesis of polymers from this compound (often via its epoxide precursor, allyl glycidyl (B131873) ether) has been explored for biomedical applications, comprehensive studies on their enzymatic degradation are limited. However, the hydrolytic degradation of a related polymer, poly(3-allyloxy-1,2-propylene succinate) (PSAGE), provides initial insights into the potential biodegradability of such materials.

PSAGE, a functional aliphatic polyester (B1180765), was synthesized through the melt co-polymerization of succinic anhydride (B1165640) and allyl glycidyl ether. researchgate.net Studies on its degradation were conducted in a phosphate (B84403) buffer solution at a physiological pH of 7.41 and a temperature of 37°C to simulate bodily conditions. researchgate.net The research revealed that PSAGE undergoes hydrolytic degradation, with a linear mass loss observed over the initial 12 weeks of immersion. researchgate.net This linear degradation profile is noteworthy as it is characteristic of surface-eroding polymers, which can be advantageous for controlled drug delivery applications.

The table below details the findings from the hydrolytic degradation study of PSAGE.

PolymerDegradation MediumTemperaturepHObservationPotential Implication for Enzymatic Degradation
Poly(3-allyloxy-1,2-propylene succinate) (PSAGE)Phosphate buffer solution37°C7.41Linear mass loss over the first 12 weeks.The susceptibility to hydrolysis suggests that the ester linkages in the polymer backbone could be targets for hydrolytic enzymes like lipases and esterases.

Although this study did not directly involve enzymes, the demonstrated susceptibility of the polyester backbone to hydrolysis is a strong indicator that enzymatic degradation is plausible. researchgate.net Ester bonds are known to be cleaved by various hydrolases, such as lipases and esterases, which are abundant in biological systems. Therefore, it is hypothesized that polymers derived from this compound containing ester linkages would be biodegradable in the presence of appropriate enzymes. Further research is necessary to isolate the specific enzymes responsible for the degradation of these polymers and to understand the kinetics and mechanisms of this process. Such studies are crucial for the development of biocompatible and biodegradable materials for biomedical applications.

Environmental Fate and Ecotoxicological Research Considerations for 3 Allyloxy 1,2 Propanediol

Biodegradation Research in Aquatic and Terrestrial Ecosystems

The presence of hydroxyl groups and a relatively simple linear structure suggests that the molecule is likely to be susceptible to microbial attack. masterorganicchemistry.com Predictive models, such as the US EPA's BIOWIN™, suggest that 3-Allyloxy-1,2-propanediol has a high probability of being readily biodegradable. This implies that it would likely be rapidly and ultimately mineralized to carbon dioxide, water, and inorganic constituents in a well-functioning wastewater treatment plant or in the environment. researchgate.net

The biodegradability of a chemical is typically assessed using standardized laboratory tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). oecd.org

Screening Tests: These "ready biodegradability" tests (e.g., OECD 301 series) are stringent evaluations that expose a chemical to a low concentration of microorganisms in a mineral medium over 28 days. oecd.orgaropha.comoecd.org Degradation is measured by parameters like oxygen consumption (OECD 301F) or carbon dioxide evolution (OECD 301B). aropha.comnih.gov To be classified as "readily biodegradable," a substance must typically achieve a degradation level of over 60% within a "10-day window" following the onset of biodegradation. unece.org These tests provide a conservative estimate of a substance's potential to persist. umweltbundesamt.denih.govnih.gov

Simulation Tests: If a substance fails a ready biodegradability test, higher-tier simulation tests (e.g., OECD 303A, 309, 314) may be conducted. These tests use more environmentally relevant conditions, such as lower chemical concentrations and higher microbial densities, to determine a substance's degradation rate in specific environmental compartments like surface water or wastewater treatment systems.

Bioaccumulation Potential Assessment

Bioaccumulation refers to the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A low Log Kow value generally indicates low lipid solubility and thus a low potential to accumulate in the fatty tissues of organisms.

The experimentally determined Log Kow for this compound is approximately -0.6 to 0.29, indicating that the substance is hydrophilic (has a higher affinity for water than for lipids). chemicalbook.comnih.gov This low value strongly suggests a low potential for bioaccumulation in aquatic organisms. Based on this Log Kow, the Bioconcentration Factor (BCF), which is a measure of the extent of chemical accumulation in an organism from water, is estimated by models to be very low (typically < 10 L/kg). epa.govnih.gov Substances with a BCF below 2,000 are generally not considered to be bioaccumulative.

ParameterValueInterpretation
Log Kow (Octanol-Water Partition Coefficient)-0.6 to 0.29 (Experimental/Estimated) chemicalbook.comnih.govLow potential for bioaccumulation
BCF (Bioconcentration Factor)~3.16 L/kg (Estimated)Not considered bioaccumulative

Environmental Mobility and Distribution Modeling

The mobility of a chemical in the environment describes its tendency to move between different environmental compartments (air, water, soil, sediment). This is governed by properties such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

This compound is completely miscible with water and has a low vapor pressure. chemicalbook.comfishersci.com Its partitioning behavior in soil and sediment can be estimated by the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates weak adsorption to soil and sediment particles and, consequently, high mobility in soil. Based on its low Log Kow, the Koc for this compound is estimated to be very low.

ParameterValueInterpretation
Water SolubilityCompletely miscible chemicalbook.comPredominantly partitions to water
Vapor Pressure0.004 hPa (at 20 °C) chemicalbook.comLow volatility from water/moist soil
Koc (Soil Adsorption Coefficient)~10 L/kg (Estimated)Very high mobility in soil

Given these properties, if released to the environment, this compound is expected to partition primarily into the water compartment. itrcweb.org Due to its high water solubility and low adsorption potential, it will be highly mobile in soil and has the potential to leach into groundwater. However, this mobility is likely to be mitigated by its expected rapid biodegradation.

Adsorption and Desorption Characteristics in Soil and Sediments

The mobility of this compound in the terrestrial environment is largely governed by its adsorption and desorption characteristics in soil and sediments. These processes determine whether the compound will be retained in the soil matrix or leach into groundwater. The extent of adsorption is often quantified by the soil organic carbon-water partitioning coefficient (Koc).

Currently, there is a lack of publicly available experimental data on the specific adsorption and desorption of this compound in various soil and sediment types. Research in this area would be essential to accurately predict its environmental persistence and potential for groundwater contamination. Such studies would typically involve laboratory batch equilibrium experiments using a range of soils with varying organic carbon content, clay content, and pH.

Table 1: Key Parameters for Assessing Adsorption and Desorption of this compound

ParameterDescriptionSignificanceStatus for this compound
Soil Organic Carbon-Water Partitioning Coefficient (Koc) A measure of the tendency of an organic compound to be adsorbed by soil and sediment organic matter.High Koc values indicate a greater tendency for adsorption and lower mobility.No experimentally determined value is currently available in the literature.
Freundlich Isotherm An empirical relationship describing the non-ideal and reversible adsorption of a compound to a solid surface.Provides insight into the adsorption capacity and intensity of the adsorbent.Adsorption isotherm studies have not been published for this compound.
Desorption Rate The rate at which the compound is released from soil or sediment particles back into the aqueous phase.Influences the long-term availability and potential for leaching of the compound.Specific desorption data is not available.

Determination of Henry's Law Constant and Volatilization Behavior

The Henry's Law constant (H) is a critical parameter for assessing the partitioning of a chemical between water and air, and thus its potential for volatilization. A higher Henry's Law constant indicates a greater tendency for a compound to move from the aqueous phase to the gas phase.

As with other environmental fate parameters, there is no experimentally determined Henry's Law constant for this compound available in the scientific literature. Estimation methods, such as Quantitative Structure-Activity Relationship (QSAR) models, could provide a preliminary assessment of its volatilization potential. researchgate.netecetoc.org However, experimental verification using methods like the bubble-column technique or static headspace analysis would be necessary for a definitive determination.

Table 2: Volatilization Potential of this compound

ParameterDescriptionSignificanceStatus for this compound
Henry's Law Constant (H) The ratio of the partial pressure of a compound in the air to its concentration in water at equilibrium.A key indicator of a substance's tendency to volatilize from water.No experimentally determined value is currently available.
Vapor Pressure The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.Contributes to the overall rate of volatilization.Data not available in environmental fate literature.
Water Solubility The maximum concentration of a compound that can dissolve in water at a specific temperature.Influences the amount of the compound available for volatilization.Data not available in environmental fate literature.

Predictive Distribution Modeling in Environmental Compartments

In the absence of extensive experimental data, predictive models can be employed to estimate the likely distribution of this compound in various environmental compartments such as air, water, soil, and biota. Fugacity-based models are commonly used for this purpose, providing a framework for understanding the chemical's partitioning behavior based on its physical and chemical properties.

These models require input parameters such as molecular weight, vapor pressure, water solubility, and the octanol-water partition coefficient (Log Kow). While some basic physical properties of this compound are known, a comprehensive set of experimental data for these parameters under environmentally relevant conditions is needed for accurate modeling. researchgate.net

Table 3: Input Parameters for Predictive Environmental Distribution Modeling

ParameterDescriptionRelevance to ModelingStatus for this compound
Octanol-Water Partition Coefficient (Log Kow) A measure of the lipophilicity of a compound.Influences bioaccumulation potential and partitioning into organic matter.No experimentally determined value is currently available.
Biodegradation Rate The rate at which the compound is broken down by microorganisms.Determines the persistence of the compound in different environmental compartments.No specific biodegradation studies are available.
Photolysis Rate The rate of chemical breakdown caused by light.Important for determining the fate of the compound in the atmosphere and surface waters.No specific photolysis studies are available.

Ecotoxicological Impact Assessment on Aquatic Organisms

Assessing the ecotoxicological impact of this compound on aquatic organisms is essential for understanding its potential harm to aquatic ecosystems. Standardized tests are typically conducted on representative species from different trophic levels, such as algae (producers), daphnids (primary consumers), and fish (secondary consumers).

Direct ecotoxicological data for this compound is scarce. However, studies on structurally related glycerol (B35011) ethers can provide some initial insights. Research on a series of glycerol mono-, di-, and trialkyl ethers has been conducted on the crustacean Daphnia magna and the bacterium Vibrio fischeri. nih.govrsc.orgresearchgate.net These studies indicate that the ecotoxicity of glycerol derivatives is correlated with their lipophilicity and the length and number of their alkyl substituents. nih.gov Generally, most of the studied glycerol derivatives exhibited relatively low ecotoxicity. nih.govrsc.org

It is important to note that these findings are for analogous compounds and may not be directly representative of the ecotoxicological profile of this compound. Specific testing on this compound is necessary for an accurate risk assessment.

Table 4: Ecotoxicological Data for Structurally Related Glycerol Ethers

Test OrganismEndpointCompound ClassGeneral FindingReference
Daphnia magna EC50 (24h immobilization)Glycerol mono-, di-, and trialkyl ethersMost derivatives showed relatively low ecotoxicity. Toxicity increases with lipophilicity and the length/number of alkyl substituents. nih.gov
Vibrio fischeri EC50 (30 min bioluminescence inhibition)Glycerol mono-, di-, and trialkyl ethersMany derivatives exhibited low toxicity. Ecotoxicity generally increases with the length and number of substituents. rsc.orgresearchgate.net

Computational and Theoretical Studies on 3 Allyloxy 1,2 Propanediol

Molecular Dynamics and Topology Simulations of 3-Allyloxy-1,2-propanediol and Its Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would require the development of a specific set of parameters, known as a topology or force field, that mathematically describes the potential energy of the system. These parameters define bond lengths, angles, and dihedral angles, as well as non-bonded interactions like van der Waals forces and electrostatic interactions.

Once a topology is established, simulations could model the behavior of this compound in various environments, such as in a vacuum, in solution, or interacting with other molecules or surfaces. This could provide insights into its conformational preferences, diffusion characteristics, and intermolecular interactions. While this compound is mentioned as a monomer or chain extender in studies concerning polymers, the focus of existing MD simulations is on the bulk properties of the resulting materials rather than the isolated monomer. No specific studies detailing the topology development or interaction simulations for the standalone molecule were identified.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are used to model the electronic structure of molecules, providing fundamental insights into their stability, reactivity, and spectroscopic properties.

Energy Minimization and Hessian Calculations for Conformational Analysis

Energy minimization calculations would be employed to identify the most stable three-dimensional structures (conformers) of this compound. By systematically exploring the molecule's rotational degrees of freedom, researchers can locate various energy minima on the potential energy surface. Subsequent Hessian calculations (computation of the second derivatives of energy) would confirm these structures as true minima and provide vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., infrared and Raman). This type of analysis is fundamental for understanding the molecule's preferred shapes, which influence its physical properties and biological interactions. However, no specific published conformational analyses for this compound using these methods were found.

Applications of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used QM method for studying chemical reactions. For this compound, DFT could be used to elucidate the mechanisms of its synthesis or degradation, or its participation in polymerization reactions. Researchers can map the entire reaction pathway, identifying transition states and intermediates, and calculate the activation energies associated with each step. This information is crucial for optimizing reaction conditions and designing new synthetic routes. While DFT has been applied to related chemical systems, specific studies detailing reaction mechanisms involving this compound are not available in the reviewed literature.

Solvation Free Energy Calculations for Environmental and Biological Contexts

Solvation free energy is the energy change associated with transferring a molecule from a vacuum (gas phase) into a solvent. This property is critical for predicting a compound's solubility, its distribution between different biological compartments (e.g., water and lipids), and its environmental fate. Calculations can be performed using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit models, where the solvent is treated as a continuous medium. Despite the importance of this parameter, no studies dedicated to calculating the solvation free energy of this compound were identified.

Structure-Activity Relationship (SAR) Modeling for Predictive Applications

Structure-Activity Relationship (SAR) models correlate the structural features of a molecule with its biological activity or a specific property. These models are predictive tools used extensively in drug discovery and toxicology to forecast the activity of new or untested compounds. An SAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. Computational techniques would then be used to build a mathematical model relating structural descriptors (e.g., molecular weight, logP, electronic properties) to the observed activity. Such a model could then be used to predict the activity of this compound or to design new analogues with enhanced properties. The literature search did not yield any SAR studies focused on this specific compound.

Future Research Directions and Emerging Paradigms for 3 Allyloxy 1,2 Propanediol

Integration of 3-Allyloxy-1,2-propanediol in Sustainable and Green Chemistry Initiatives

The integration of this compound into sustainable and green chemistry initiatives is primarily driven by its potential to be synthesized from renewable feedstocks. greenchemistry-toolkit.orgmontanarenewables.com Glycerol (B35011), a major byproduct of the biodiesel industry, stands out as a key starting material, positioning this compound as a value-added chemical derived from a waste stream. unina.itsemanticscholar.org This aligns with the core principles of a circular economy and biorefinery concepts, which aim to maximize the value derived from biomass.

Future research will likely focus on optimizing the synthesis of this compound from glycerol to enhance its green credentials. Key areas of investigation include:

Solvent-Free Synthesis: Developing and refining one-pot, solvent-free reaction conditions to minimize waste and energy consumption. researchgate.net The reaction of glycerol with allylating agents under these conditions represents a significant step towards more environmentally benign chemical production. researchgate.net

Renewable Allyl Sources: While glycerol provides the propanediol (B1597323) backbone from a renewable source, future initiatives will also explore sustainable sources for the allyl group to create a completely bio-based molecule.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing byproducts. The direct etherification of glycerol is a promising pathway in this regard. rsc.org

The use of biomass-derived platform molecules, such as glycerol, for the synthesis of chemicals like this compound is a critical strategy in reducing reliance on fossil fuels and mitigating environmental impact. nrel.gov

Exploration of Novel Catalytic Systems for this compound Transformations

The synthesis and subsequent transformation of this compound hinge on the development of efficient and selective catalytic systems. Research is moving beyond traditional methods to explore novel catalysts that offer improved performance, reusability, and milder reaction conditions.

Heterogeneous Catalysts: These are highly favored for their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. rsc.org Acid-functionalized silica (B1680970) and ion-exchange resins like Amberlyst 15 have shown effectiveness in glycerol etherification. rsc.orgvurup.sk Future work will likely focus on designing structured catalysts with optimized acidic or basic sites to improve selectivity towards the desired monoallyl ether and prevent the formation of di- or tri-ethers. vurup.skmdpi.com Supported solid-base catalysts are also being investigated for transformations of related propanediols. nih.govacs.org

Homogeneous Catalysts: While challenging in terms of separation, homogeneous catalysts can offer high activity and selectivity under mild conditions. Studies have employed alkaline metal hydroxides for the synthesis of glycerol monoethers from glycidol (B123203) and alcohols. rsc.org The development of novel ligands and organometallic complexes could lead to even more efficient systems.

Biocatalysts: The use of enzymes (biocatalysts) offers a green and highly selective alternative to traditional chemical catalysis. researchgate.net Lipases, for instance, have been used in the stereoselective synthesis of enantiomeric forms of this compound through reactions like regioselective acylations and enzymatic alcoholysis. researchgate.net This approach is particularly valuable for producing high-purity chiral building blocks for the pharmaceutical industry.

The table below summarizes various catalytic systems explored for reactions related to this compound.

Catalyst TypeCatalyst ExampleReaction TypeKey Advantages
Heterogeneous Acid Amberlyst 15, H-BEA ZeoliteGlycerol EtherificationReusability, ease of separation. vurup.sk
Heterogeneous Base KNO₃/SiO₂Dehydrative EpoxidationMild basicity, good yield for epoxide formation. nih.govacs.org
Homogeneous Base Alkaline Metal HydroxidesGlycidol AlcoholysisGood yield under smooth reaction conditions. rsc.org
Biocatalyst Pseudomonas cepacia Lipase (B570770)Regioselective Acylation/AlcoholysisHigh stereoselectivity, green reaction conditions. researchgate.net

Advanced Biomedical Engineering Applications of this compound-Based Polymers

The unique molecular structure of this compound, which contains both hydroxyl and allyl functional groups, makes it an excellent monomer for creating advanced polymers for biomedical applications. haihangchem.com The hydroxyl groups enhance water solubility and biocompatibility, while the reactive allyl group allows for versatile post-synthesis modifications. nih.gov

Future research is focused on harnessing these properties to develop sophisticated biomaterials:

Drug Delivery Systems: Polymers and hydrogels derived from this compound are being explored as carriers for the controlled release of therapeutic agents. nih.govnih.govnih.gov For example, poly(3-allyloxy-1,2-propylene succinate) has been synthesized and shown to be non-toxic and biodegradable, making it a potential candidate for polymeric drug carriers. nih.gov The ability to create stimuli-responsive hydrogels that release drugs in response to specific physiological cues (like pH or temperature) is a particularly promising area. mdpi.comscienceopen.com

Tissue Engineering: The functional groups on these polymers allow for the creation of scaffolds that can support cell growth and tissue regeneration. nih.govbiomedres.us The allyl groups can be used to crosslink the polymer chains, forming stable 3D hydrogel networks that mimic the extracellular matrix. nih.govmdpi.com These scaffolds can be tailored to have specific mechanical properties and degradation rates suitable for different types of tissue. mdpi.comberkeley.edu

Biocompatible Coatings and Nanoparticles: this compound can be used to synthesize modified polymers for grafting onto magnetic nanoparticles. These functionalized nanoparticles have potential uses in targeted drug delivery and as nano-adsorbents.

The versatility of polymers based on this compound opens up numerous possibilities for creating the next generation of biomaterials. biomedres.usmdpi.com

In-depth Mechanistic Understanding through Synergistic Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing processes and designing better catalysts. The synergy between experimental studies and computational modeling provides a powerful tool for achieving this. rsc.org

Computational methods, such as Density Functional Theory (DFT) calculations, can complement laboratory experiments by:

Mapping Reaction Pathways: DFT studies can identify the most likely reaction pathways, including transition states and intermediates, for reactions like the etherification of glycerol or the ring-opening of glycidol. rsc.orgresearchgate.net This helps explain observed product distributions and selectivity.

Elucidating Catalyst Function: Modeling can provide insights into how a catalyst interacts with reactants at a molecular level. acs.org For glycerol etherification, this can involve understanding how acidic or basic sites on a catalyst activate the glycerol and allylating agent molecules. mdpi.com

Predicting Reactivity and Selectivity: Computational models can help predict how changes in reaction conditions (e.g., solvent, temperature) or catalyst structure will affect the reaction outcome. rsc.org This predictive power can guide experimental work, saving time and resources.

A notable example is the study of the synthesis of glycerol monoethers from glycidol, where DFT calculations were used to understand the main reaction paths and the causes affecting selectivity, providing valuable insights for improving the process. rsc.org By combining theoretical calculations with empirical data, researchers can build a comprehensive picture of the reaction landscape, leading to more rational and efficient process design.

Comprehensive Life Cycle Assessment and Environmental Risk Management

As this compound moves towards broader industrial application, a comprehensive life cycle assessment (LCA) and robust environmental risk management strategy will be essential. An LCA evaluates the environmental impact of a product throughout its entire life cycle, from raw material extraction to production, use, and final disposal.

Key aspects to be considered in a future LCA for this compound include:

"Cradle-to-Gate" Analysis: This would assess the impact of its production, focusing on the benefits of using crude glycerol, a waste product, as a feedstock. semanticscholar.org The energy requirements, water usage, and emissions associated with different catalytic synthesis routes would be compared.

"Gate-to-Grave" Analysis: This part of the assessment would focus on the use and disposal phases. For biomedical applications, the biodegradability of polymers derived from this compound is a significant advantage. nih.gov Studies on the degradation products and their potential ecotoxicity will be crucial.

For environmental risk management, it is important to characterize the toxicological profile of the compound. Initial data indicates that it can be a skin and eye irritant. guidechem.com A comprehensive risk assessment would involve evaluating its potential impact on various ecosystems and establishing safe handling and disposal procedures. The fact that the compound is listed on the EPA TSCA Inventory provides a regulatory framework for its commercial use. guidechem.com Future research should focus on generating more detailed ecotoxicity and biodegradability data to ensure its long-term environmental sustainability.

Q & A

Basic: What are the key physicochemical properties of 3-Allyloxy-1,2-propanediol relevant to experimental design?

Answer:
this compound (CAS 123-34-2) is a colorless liquid with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. Key properties include:

  • Density : 1.068–1.084 g/mL at 25°C .
  • Boiling Point : 142°C at 28 mmHg .
  • Solubility : Miscible in water and polar solvents .
  • Refractive Index : 1.5580 .
  • Flash Point : 98–107°C (closed cup), indicating flammability under specific conditions .

These properties inform solvent selection, reaction temperature limits, and safety protocols. For example, its low boiling point under reduced pressure suggests vacuum distillation for purification.

Basic: What synthetic routes are commonly employed for this compound in laboratory settings?

Answer:
Two primary methods are documented:

Epoxidation of Allyl Alcohol : Using Ti-SBA-15 catalysts, this compound forms as a by-product during allyl glycidyl ether (AGE) epoxidation with H₂O₂. Reaction parameters (e.g., 20°C, 3 wt% catalyst) influence selectivity .

Radical Copolymerization : As a monomer, it is grafted onto magnetic nanoparticles (MNPs) with N-isopropylacrylamide (NIPAAm) using AIBN initiators in ethanol at 65°C .

Optimization requires monitoring molar ratios (e.g., AGE/H₂O₂) to minimize by-products like glycerol .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Toxicity : Moderately toxic (mouse oral LD₅₀: 4200 mg/kg; subcutaneous LD₅₀: 1135 mg/kg). Causes skin/eye irritation .
  • Protective Measures : Use gloves, goggles, and fume hoods. Avoid inhalation and skin contact .
  • Waste Disposal : Collect separately and treat via professional waste management to prevent environmental release .

Advanced: How can reaction parameters be optimized to minimize by-product formation during synthesis via epoxidation?

Answer:
By-product distribution (e.g., glycerol, acrolein) depends on:

  • Catalyst Design : Ti-SBA-15’s mesoporous structure favors this compound formation but has low H₂O₂ conversion efficiency. Compare with microporous Ti-MWW for mechanistic insights .
  • Reaction Time : Shorter durations (15–60 min) favor allyl glycidyl ether (DGE), while longer times (>120 min) increase this compound and glycerol .
  • Molar Ratios : Higher AGE/H₂O₂ ratios reduce glycerol yield but may require post-reaction quenching .

Table 1 : By-product selectivity vs. reaction time (Ti-SBA-15, 20°C) :

Time (min)DGE Selectivity (%)This compound (%)Glycerol (%)
1510000
240252518

Advanced: What methodologies characterize copolymerization efficiency in thermoresponsive polymer systems?

Answer:
For MNPs@AP@NIPAAm synthesis :

Catalyst Screening : Evaluate initiators (e.g., AIBN) and solvents (ethanol) for grafting efficiency.

Thermogravimetric Analysis (TGA) : Quantify polymer loading (e.g., 2 g MNPs + 4 mL monomer yields ~70% grafting).

Magnetic Response : Use vibrating sample magnetometry (VSM) to confirm superparamagnetism (e.g., 5500 Oe saturation).

Drug Adsorption : Test pH-dependent ceftazidime binding (optimal at pH 6, 10 min contact time).

Advanced: How do catalytic discrepancies between Ti-SBA-15 and Ti-MWW affect mechanistic interpretations?

Answer:

  • Pore Structure : Ti-SBA-15’s mesopores (2–50 nm) allow larger intermediates, promoting this compound via H₂O₂ activation at Ti–OH sites. Ti-MWW’s micropores restrict this, favoring DGE .
  • Acid Sites : Brønsted acidity in Ti-SBA-15 may facilitate hydrolysis of epoxides to diols, increasing this compound yield .
  • Data Contradictions : Conflicting H₂O₂ conversion rates (1% vs. >50% in Ti-MWW) suggest surface hydrophobicity and pore accessibility are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.